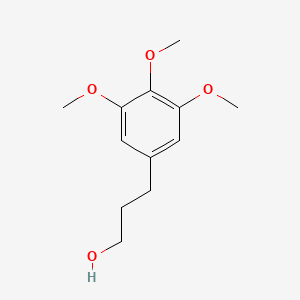

3-(3,4,5-Trimethoxyphenyl)propan-1-ol

CAS No.: 53560-26-2

Cat. No.: VC14452578

Molecular Formula: C12H18O4

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53560-26-2 |

|---|---|

| Molecular Formula | C12H18O4 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 3-(3,4,5-trimethoxyphenyl)propan-1-ol |

| Standard InChI | InChI=1S/C12H18O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8,13H,4-6H2,1-3H3 |

| Standard InChI Key | IBRWTCISGCXHQZ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)CCCO |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CCCO |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS: 53560-26-2) is defined by the IUPAC name 3-(3,4,5-trimethoxyphenyl)propan-1-ol. Its molecular structure consists of a three-carbon aliphatic chain terminating in a hydroxyl group, bonded to a benzene ring with methoxy substituents at the 3-, 4-, and 5-positions . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.27 g/mol |

| Synonyms | 3-(3,4,5-TRIMETHOXY-PHENYL)-PROPAN-1-OL; 53560-26-2 |

| PubChem CID | 6428843 |

| Natural Occurrence | Acorus gramineus, Croton lechleri |

The compound’s 2D and 3D conformers have been computationally modeled, revealing a planar aromatic system and a flexible propanol chain . The methoxy groups contribute to steric bulk and lipophilicity, influencing solubility and reactivity.

Physicochemical Properties

Synthesis and Production

Synthetic Routes

While no dedicated synthesis protocols for 3-(3,4,5-trimethoxyphenyl)propan-1-ol are published, analogous compounds are typically synthesized via:

-

Williamson Ether Synthesis: Reaction of 3,4,5-trimethoxyphenol with 3-chloropropan-1-ol in the presence of a base (e.g., K₂CO₃).

-

Hydroboration-Oxidation: Allylation of trimethoxyphenyl precursors followed by hydroboration to introduce the propanol chain .

For example, the ACS Omega study describes hydroboration-oxidation of allylpolyalkoxybenzenes to yield alkylated derivatives, a method adaptable to this compound .

Industrial-Scale Production

Industrial methods may employ continuous-flow reactors to enhance yield and reduce byproducts. Catalytic hydrogenation of propanal derivatives or enzymatic catalysis using lipases could offer greener alternatives .

Natural Occurrence and Biosynthesis

Plant Sources

The compound has been isolated from:

-

Acorus gramineus: A traditional medicinal plant used in East Asia for treating neurological disorders .

-

Croton lechleri: A South American tree known for its anti-inflammatory and wound-healing latex .

Biosynthetic Pathways

In plants, biosynthesis likely proceeds via the shikimate pathway:

-

Phenylpropanoid Pathway: Conversion of phenylalanine to caffeic acid, followed by methylation to form trimethoxycinnamic acid.

-

Reduction: Reduction of the carboxylic acid group to a primary alcohol via NADPH-dependent reductases .

Pharmacological and Biological Activities

Antimicrobial and Anti-inflammatory Effects

Essential oils from Acorus gramineus demonstrate antimicrobial activity against Staphylococcus aureus (MIC: 64 μg/mL) and anti-inflammatory effects in murine models . While the compound’s role in these effects is unconfirmed, its structural similarity to bioactive phenolics suggests contributory mechanisms.

Applications in Scientific Research

Organic Synthesis Intermediate

The hydroxyl and methoxy groups serve as handles for further functionalization. Applications include:

-

Drug Discovery: As a precursor for anticancer agents via conjugation to targeting moieties (e.g., triphenylphosphonium) .

-

Material Science: Modification of polymers for enhanced thermal stability.

Analytical Challenges

Characterization via NMR and mass spectrometry is essential for purity assessment. Key spectral data:

-

¹H NMR: Aromatic protons at δ 6.7–7.1 ppm; hydroxyl proton at δ 1.5–2.0 ppm.

Future Research Directions

Unresolved Questions

-

Structure-Activity Relationships: How linker length and substituents affect bioactivity.

-

Biosynthetic Engineering: Heterologous production in microbial hosts for scalable synthesis.

Emerging Applications

-

Nanoparticle Functionalization: Enhancing drug delivery systems through surface modification.

-

Neuroprotective Agents: Leveraging Acorus’s traditional use to explore neurological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume